Prosulfuron

Description

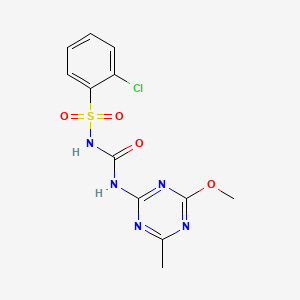

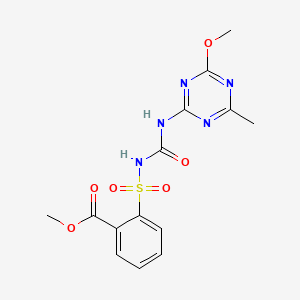

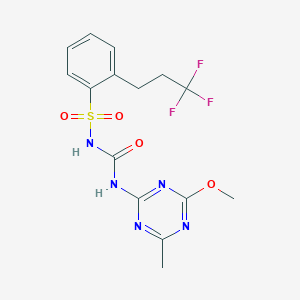

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUNNEGNEKBSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034868 | |

| Record name | Prosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180 | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 g/cu cm at 20 °C | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104) | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

94125-34-5 | |

| Record name | Prosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94125-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7LE47J14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C (decomp.) | |

| Record name | Prosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Prosulfuron's Mechanism of Action in Plants: An In-depth Technical Guide

Executive Summary: Prosulfuron is a potent and selective post-emergence herbicide from the sulfonylurea chemical family. Its herbicidal activity stems from the targeted inhibition of a key plant enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This inhibition disrupts the biosynthesis of essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are critical for protein synthesis and cell growth. The subsequent depletion of these amino acids leads to a rapid cessation of cell division in meristematic tissues, ultimately resulting in plant death. This technical guide provides a comprehensive analysis of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biochemical pathways and experimental workflows, intended for researchers, scientists, and professionals in drug and herbicide development.

Introduction to this compound

This compound is a systemic herbicide widely used for the control of annual broadleaf weeds in various agricultural settings, including maize, sorghum, and cereals.[1] It is readily absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to areas of active growth, primarily the meristems.[2] This systemic action ensures that the herbicide reaches its target site to exert its inhibitory effect.

The Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The primary molecular target of this compound is the enzyme acetolactate synthase (ALS). This enzyme is pivotal in the metabolic pathway responsible for the synthesis of branched-chain amino acids.

The Indispensable Role of ALS in Plant Metabolism

The biosynthesis of valine, leucine, and isoleucine is exclusive to plants and microorganisms, making the enzymes in this pathway attractive targets for herbicides with low mammalian toxicity. ALS catalyzes the initial and rate-limiting step in this pathway: the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[3] These BCAAs are fundamental components of proteins and are essential for normal plant growth and development.

This compound: A Potent Non-Competitive Inhibitor of ALS

This compound functions as a highly specific and potent inhibitor of the ALS enzyme. It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme's catalytic activity. This non-competitive mode of inhibition means that even at high substrate concentrations, the enzyme remains inhibited.[4][5] The consequence is a complete blockage of the BCAA biosynthetic pathway.

Caption: Workflow for determining the in vitro IC50 of this compound on ALS.

Analysis of Branched-Chain Amino Acid Levels in Planta

This protocol outlines a method to extract and quantify BCAAs from plant tissues to confirm the in vivo consequences of this compound treatment.

Protocol:

-

Plant Treatment and Harvest:

-

Grow susceptible plants under controlled conditions and treat them with a sub-lethal dose of this compound.

-

Harvest plant tissues (e.g., shoots or roots) from both treated and untreated control plants at various time points post-application.

-

Immediately freeze the harvested tissues in liquid nitrogen to quench all metabolic activity.

-

-

Extraction of Amino Acids:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract the free amino acids using a suitable solvent system, such as 80% (v/v) ethanol or a methanol:chloroform:water mixture.

-

Vortex the samples thoroughly and centrifuge to pellet insoluble material.

-

Collect the supernatant containing the amino acid extract.

-

-

Quantification by HPLC or GC-MS:

-

Derivatize the amino acids in the extract to make them amenable to detection. Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection or silylation reagents for GC-MS.

-

Separate and quantify the derivatized amino acids using either High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Use certified amino acid standards to create a calibration curve for accurate quantification.

-

-

Data Analysis:

-

Compare the concentrations of valine, leucine, and isoleucine in this compound-treated plants to those in the untreated controls. A significant reduction in these amino acids in the treated plants confirms the in vivo inhibition of the BCAA biosynthesis pathway.

-

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids. This targeted mode of action disrupts essential metabolic processes, leading to the death of susceptible weeds while exhibiting selectivity in certain crops. A thorough understanding of its biochemical and physiological effects, supported by robust quantitative data and detailed experimental protocols, is paramount for the strategic development of novel herbicides and for implementing effective resistance management strategies in modern agriculture. The information compiled in this guide serves as a foundational resource for professionals dedicated to advancing the science of weed control and crop protection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New aspects on inhibition of plant acetolactate synthase by chlorsulfuron and imazaquin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of technical grade Prosulfuron

An In-depth Technical Guide on the Physicochemical Properties of Technical Grade Prosulfuron

Introduction

This compound (IUPAC name: 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea) is a selective, post-emergence sulfonylurea herbicide.[1][2][3] It is utilized for the control of a wide spectrum of annual broadleaf weeds in crops such as maize, sorghum, and cereals.[2][3][4][5] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[1][3][5] This document provides a comprehensive overview of the core physicochemical properties of technical grade this compound, intended for researchers, scientists, and professionals in drug development.

General Physicochemical Properties

Technical grade this compound is a colorless, odorless crystalline solid.[6] It is stable under standard storage conditions, typically at room temperature (20-25 °C).[1][6][7] The compound decomposes at 155 °C and therefore does not have a defined boiling point.[4][6]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless crystals | [6] |

| Odor | Odorless | [6] |

| Molecular Formula | C₁₅H₁₆F₃N₅O₄S | [6][7] |

| Molecular Weight | 419.4 g/mol | [6][7] |

| Melting Point | 155 °C (with decomposition) | [4][6] |

| Boiling Point | Decomposes before boiling | [4] |

| Density | 1.45 g/cm³ at 20 °C | [4][6] |

| Vapor Pressure | <2.63 x 10⁻⁸ mm Hg at 25 °C | [6] |

| Dissociation Constant (pKa) | 3.76 at 25 °C (weak acid) | [4][6] |

Solubility and Partition Coefficient

The solubility of this compound is highly dependent on the pH of the aqueous medium. As a weak acid with a pKa of 3.76, its solubility increases significantly in neutral to alkaline conditions.[1][4][6] It is also highly soluble in several organic solvents.[4][7] The octanol-water partition coefficient (Log P), a measure of lipophilicity, is consequently also pH-dependent.

Table 2: Solubility of this compound in Water at 25 °C

| pH | Solubility (mg/L) | Source |

| 4.5 | 29 | [6] |

| 5.0 | 87 | [1][5][6] |

| 6.8 | 4,000 | [5][6] |

| 7.0 | 4,000 (at 20 °C) | [4] |

| 7.7 | 43,000 | [1][5][6] |

Table 3: Solubility of this compound in Organic Solvents at 20-25 °C

| Solvent | Solubility (g/L) | Source |

| Acetone | 160 | [4][5] |

| Dichloromethane | 180 | [5] |

| Ethyl Acetate | 56 | [4][5] |

| Ethanol | 8.4 | [4][5] |

| Toluene | 6.1 | [4][5] |

| n-Hexane | 6.4 | [5] |

| n-Octanol | 1.4 | [5] |

Table 4: Octanol-Water Partition Coefficient (Log Kow) at 25 °C

| pH | Log Kow | Source |

| 5.0 | 1.50 | [6] |

| 6.9 | -0.21 | [6] |

| 9.0 | -0.76 | [6] |

Stability

This compound's stability is significantly influenced by pH. It is unstable in acidic conditions, where it undergoes hydrolysis of the sulfonylurea bridge, but is stable in neutral and basic aqueous solutions.[2][8][9]

-

Hydrolysis: The hydrolysis half-life at pH 5 (25 °C) is approximately 5-12 days.[6][9] In contrast, at pH 7 and pH 9, the half-lives are substantially longer, ranging from 424 to 651 days and 682 to 1690 days, respectively.[6] The primary degradation pathway in acidic conditions is the cleavage of the sulfonylurea bridge.[2][9]

-

Photolysis: Direct photodegradation in water is not considered an important environmental fate process.[6]

Mode of Action and Environmental Fate Relationships

The physicochemical properties of this compound directly influence its biological activity and environmental behavior.

Caption: this compound's herbicidal mode of action via inhibition of the ALS enzyme.

Caption: Logical relationship between pH and this compound's stability and solubility.

Experimental Protocols

The determination of physicochemical properties for regulatory purposes typically follows standardized international guidelines, such as those published by the OECD (Organisation for Economic Co-operation and Development).

5.1 Standard Physicochemical Property Determination

-

Melting Point: Determined using the OECD Guideline 102. This typically involves capillary methods where the sample is heated at a controlled rate to observe the temperature range over which melting occurs.

-

Water Solubility: The flask method, as described in OECD Guideline 105, is commonly used. A saturated solution of this compound in water is prepared at a constant temperature, and after an equilibration period, the concentration in the aqueous phase is determined analytically. This is performed at various pH values due to this compound's pH-dependent solubility.

-

Octanol-Water Partition Coefficient (Kow): The shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117) can be employed. The shake-flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.

-

Hydrolysis as a Function of pH: Following OECD Guideline 111, this compound is dissolved in sterile aqueous buffer solutions of different pH values (e.g., 5, 7, and 9). Samples are maintained at a constant temperature in the dark, and the concentration of this compound is measured at various time intervals to determine its degradation rate.

5.2 Analytical Method for Residue Determination

A common workflow for the quantitative determination of this compound and its metabolites in environmental samples (soil and water) involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10][11]

Caption: Experimental workflow for this compound residue analysis in soil and water.

Protocol Detail for Residue Analysis:

-

Sample Preparation and Extraction:

-

Solid Phase Extraction (SPE) Cleanup: The acidified water sample or a filtered aliquot of the soil extract is passed through a C18 SPE cartridge, which retains this compound.[11]

-

Elution: The cartridge is rinsed, and then this compound and its metabolites are eluted with acetonitrile.[11]

-

Concentration and Reconstitution: The eluate is evaporated to dryness using a rotary evaporator. The residue is then redissolved in a known volume of acetonitrile/water mixture.[11]

-

LC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system (e.g., Agilent 1290 Infinity) coupled to a tandem mass spectrometer (e.g., AB Sciex Triple Quad 6500).[10]

-

Column: A reverse-phase C18 column (e.g., Acquity-HSS T3, 2.1 mm x 150 mm, 1.8 µm) is typically used.[10]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.[10]

-

Detection: The analytes are detected by mass spectrometry using selected ion monitoring, providing high sensitivity and selectivity with a limit of quantification (LOQ) as low as 0.01 ppb in water and 0.1 ppb in soil.[10]

-

References

- 1. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 2. Effects of soil pH and soil water content on this compound dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. This compound (Ref: CGA 152005) [sitem.herts.ac.uk]

- 5. apvma.gov.au [apvma.gov.au]

- 6. This compound | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. esslabshop.com [esslabshop.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of this compound at pH 5: evidence for a resonance-stabilized triazine cleavage product [agris.fao.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Profile of Prosulfuron

This technical guide provides a comprehensive overview of the herbicide this compound, focusing on its chemical structure, synthesis pathway, and mode of action. Detailed experimental protocols and quantitative data are presented to support researchers in the field of agrochemical development.

Chemical Structure of this compound

This compound is a sulfonylurea herbicide used for the selective post-emergence control of broadleaf weeds and some grasses in crops like maize, sorghum, and small grains.[1] Its chemical identity is well-established and characterized by the following properties:

| Property | Value |

| IUPAC Name | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea[2] |

| CAS Number | 94125-34-5[3][4] |

| Molecular Formula | C₁₅H₁₆F₃N₅O₄S[3][4][5] |

| Molecular Weight | 419.38 g/mol [3][4] |

| Appearance | Colorless, odorless crystals[3] |

| Melting Point | 155°C (with decomposition)[3] |

| Water Solubility | 87 mg/L (pH 5.0), 4 g/L (pH 6.8), 43 g/L (pH 7.7) at 25°C[6] |

Synthesis Pathway of this compound

The manufacturing of this compound is a multi-step process that begins with the synthesis of key intermediates.[7][8] A common pathway involves the reaction of 2-(3,3,3-trifluoropropyl)phenylsulfamoylchloride with 2-amino-4-methyl-6-methoxypyrimidine.[2] An alternative and more environmentally friendly approach avoids the use of highly toxic phosgene by utilizing dimethyl carbonate.[9]

The overall synthesis can be broken down into the following key transformations:

-

Formation of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid: This is achieved by reacting o-aminobenzenesulfonic acid with 3,3,3-trifluoro-1-propylene.[7][8]

-

Hydrogenation: The intermediate from the previous step is reduced under palladium catalysis to yield 2-(3,3,3-trifluoropropyl)-benzenesulfonic acid.[7][8]

-

Formation of the Sulfonamide: The resulting sulfonic acid is reacted with phosgene and ammonia to produce 2-(3,3,3-trifluoropropyl)-benzenesulfonamide.[7][8]

-

Final Coupling: The sulfonamide is then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine and dimethyl carbonate to yield this compound.[8][9]

Detailed Experimental Protocols

The following protocols are based on methodologies described in patent literature.

Synthesis of 2-(3,3,3-trifluoropropyl)-benzenesulfonic acid

This two-step process starts with the formation of the propenyl intermediate followed by hydrogenation.

Step 1: Formation of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid

-

Reaction Conditions:

-

A clean 250 mL round-bottom flask is placed under low temperature, with the temperature controlled between 15°C and 20°C.[8]

-

100 mL of amyl alcohol and 10 mL of water are added.[8]

-

Reactants are added and stirred at 20-30°C for 90 minutes.[8]

-

A 1% palladium catalyst is introduced, followed by the addition of 3,3,3-trifluoro-1-propene.[8]

-

The mixture is stirred for 5 hours until the reaction is complete.[8]

-

| Reactant | Amount (Embodiment 1) | Amount (Embodiment 2) |

| o-Aminobenzenesulfonic acid | 9.35 g | 18.7 g |

| Amyl nitrite | 6.14 g | 12.28 g |

| Acetic anhydride and Sodium acetate | 12.3 g | 24.6 g |

| 3,3,3-Trifluoro-1-propene | 4.8 g | 9.6 g |

Step 2: Hydrogenation

-

Reaction Conditions:

-

The solution from the previous step is transferred to a Schlenk tube and placed in an oil bath at 35°C-40°C.[8]

-

Carbon is added, and the pressure inside the tube is controlled at 1-2 bar.[8]

-

Hydrogen is passed through the solution for 6 hours.[8]

-

After the reaction, the suspended matter is filtered out.[8]

-

To remove sodium acetate and by-products, the pentanol solution is washed with water and NaOH.[8]

-

| Reactant/Catalyst | Amount (Embodiment 1) | Amount (Embodiment 2) |

| Carbon | 0.6 g | 1.2 g |

Final Synthesis of this compound

-

Reaction Conditions:

-

The final step involves the reaction of 2-(3,3,3-trifluoropropyl)-benzenesulfonamide with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[9]

-

Water is used as a solvent.[9]

-

The molar ratio of 2-amino-4-methoxy-6-methyl-1,3,5-triazine to sodium methylate is between 1:1 and 1:2.[9]

-

The molar ratio of 2-amino-4-methoxy-6-methyl-1,3,5-triazine to dimethyl carbonate is between 1:1 and 1:2.[9]

-

A certain amount of hydrochloric acid is added.[9]

-

A mixture of 2-(3,3,3-trifluoropropyl)-benzenesulfonamide and acetonitrile is then added.[9]

-

The molar ratio of 2-(3,3,3-trifluoropropyl)-benzenesulfonamide to 2-amino-4-methoxy-6-methyl-1,3,5-triazine is between 1:1 and 1:2.[9]

-

A certain amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added, and the mixture is stirred at room temperature for 1.5 to 3 hours.[9]

-

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][7][10] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[2][10]

The inhibition of ALS leads to a rapid cessation of growth in susceptible plants, with death typically occurring within 14 to 21 days after application.[6] Animals are not affected by this mechanism as they lack the biosynthetic pathway for these amino acids and must obtain them through their diet.[9]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. nacchemical.com [nacchemical.com]

- 5. PubChemLite - this compound (C15H16F3N5O4S) [pubchemlite.lcsb.uni.lu]

- 6. apvma.gov.au [apvma.gov.au]

- 7. This compound (Ref: CGA 152005) [sitem.herts.ac.uk]

- 8. Synthesis process of herbicide this compound for removing gramineous weeds and broad-leaved weeds - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104341366A - Synthesis process of herbicide this compound for removing gramineous weeds and broad-leaved weeds - Google Patents [patents.google.com]

- 10. pomais.com [pomais.com]

Prosulfuron's Journey in the Soil: A Technical Guide to its Environmental Fate and Behavior

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and behavior of the sulfonylurea herbicide, prosulfuron, in the soil matrix. Tailored for researchers, environmental scientists, and regulatory professionals, this document synthesizes key data on its degradation, mobility, and persistence, supported by detailed experimental methodologies and visual pathways to elucidate its environmental journey.

Physicochemical Characteristics

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, mobility, and susceptibility to various degradation processes in the soil. A summary of these key properties is presented below.

| Property | Value | pH | Temperature (°C) | Reference |

| Molecular Formula | C₁₅H₁₆F₃N₅O₄S | - | - | [1] |

| Molecular Weight | 419.4 g/mol | - | - | [1][2] |

| Water Solubility | 29 mg/L | 4.5 | 25 | [2] |

| 87 mg/L | 5.0 | 25 | [1][2] | |

| 4,000 mg/L | 6.8 | 25 | [1][2] | |

| 43,000 mg/L | 7.7 | 25 | [1][2] | |

| Vapor Pressure | <2.63 x 10⁻⁸ mm Hg | - | 25 | [2] |

| pKa | 3.76 | - | - | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.5 | 5.0 | 25 | [2] |

| -0.21 | 6.9 | 25 | [2] | |

| -0.76 | 9.0 | 25 | [2] |

Degradation and Dissipation in Soil

This compound dissipates in the soil primarily through two mechanisms: chemical hydrolysis and microbial degradation.[3] The rate and pathway of degradation are significantly influenced by soil properties, most notably pH and microbial activity.[4][5]

Primary Degradation Pathways

Chemical hydrolysis is a dominant degradation route, particularly in acidic soils.[6][7] This process involves the cleavage of the sulfonylurea bridge, rendering the molecule biologically inactive.[3] Microbial degradation also plays a significant role, especially in biologically active soils, leading to the formation of various metabolites and eventual mineralization to CO₂.[4][8] Photodegradation on the soil surface is generally not considered a major dissipation pathway.[2][9]

The primary degradation of this compound in soil leads to the formation of several key metabolites. The sulfonylurea bridge cleavage results in a phenyl sulfonamide and a triazine amine. Further transformations, including O-demethylation, can also occur.[4][8]

Dissipation Half-Life (DT₅₀)

The persistence of this compound in soil is quantified by its dissipation half-life (DT₅₀), the time required for 50% of the initial concentration to degrade. The DT₅₀ is highly variable and correlates positively with soil pH.[4][5] In acidic soils, dissipation is more rapid due to accelerated chemical hydrolysis.

| Soil pH | DT₅₀ (days) | Conditions | Reference |

| 5.4 | 6.5 | Laboratory, aerobic | [4][5] |

| 7.9 | 122.9 | Laboratory, aerobic | [4][5] |

| 7.2 | 24.1 (unsterilized) | Laboratory, soil-water | [2] |

| 7.2 | 52.5 (sterilized) | Laboratory, soil-water | [2] |

| General Range | 26 - 199 | Varied soil types | [1] |

| Field (Chernozem) | 2.93 | Field | [10] |

Mobility and Adsorption in Soil

The mobility of this compound in soil, which dictates its potential to leach into groundwater, is determined by its adsorption to soil particles.[11] This is quantified by the soil organic carbon-water partitioning coefficient (Koc).

This compound has a pKa of 3.76, meaning that in most agricultural soils (pH > 5), it will exist predominantly in its anionic form.[2] This anionic nature generally leads to lower adsorption and higher mobility. However, anion exchange can contribute to its sorption in soils with variable charges.[2]

| Parameter | Value | Interpretation | Reference |

| Koc Range | 4 - 251 L/kg | Very high to moderate mobility | [2] |

| Mean Koc | 14.2 L/kg | High mobility | [2] |

The wide range in Koc values indicates that soil-specific properties beyond organic carbon content, such as clay type and pH, significantly influence this compound's mobility.[2]

Experimental Methodologies

Standardized laboratory and field protocols are essential for accurately assessing the environmental fate of this compound. Below are outlines of typical experimental designs.

Laboratory Soil Dissipation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of this compound in soil under controlled laboratory conditions.

Protocol Details:

-

Soil Preparation: Representative agricultural soil is collected, air-dried, and sieved (<2 mm). Key soil properties (pH, organic carbon, texture) are determined.[12]

-

Incubation Setup: Soil moisture is adjusted to a specified level (e.g., 50% of maximum water holding capacity). A known quantity of soil (e.g., 100 g dry weight equivalent) is placed into incubation vessels.

-

Application: this compound, often ¹⁴C-radiolabeled for ease of tracking, is applied to the soil surface at a rate relevant to its agricultural use.

-

Incubation: Samples are maintained in the dark at a constant temperature (e.g., 20°C) for the duration of the study. Aerobic conditions are maintained.

-

Sampling and Analysis: Duplicate vessels are removed at predetermined time intervals. Soil samples are extracted using an appropriate solvent mixture (e.g., acetonitrile/water/buffer).[13] The extracts are then analyzed by High-Performance Liquid Chromatography with Mass Spectrometric detection (LC-MS) to quantify the concentration of this compound and its degradation products.[13]

-

Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a kinetic model (typically first-order) to calculate the DT₅₀ value.[10]

Soil Adsorption/Desorption Study (Batch Equilibrium)

This method, based on OECD Guideline 106, quantifies the extent to which this compound adsorbs to soil particles.

Protocol Details:

-

Preparation: A range of characterized soils are used. A stock solution of this compound (often ¹⁴C-labeled) is prepared in a 0.01 M CaCl₂ solution, which mimics the soil solution's ionic strength.

-

Adsorption Phase: Small amounts of soil (e.g., 2-10 g) are equilibrated with a known volume and concentration of the this compound solution in centrifuge tubes.[14]

-

Equilibration: The tubes are shaken for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Separation: The tubes are centrifuged to separate the solid (soil) and liquid (aqueous) phases.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation: The soil-water distribution coefficient (Kd) is calculated. This is then normalized to the soil's organic carbon content to derive the Koc value (Koc = (Kd / %OC) * 100).[15]

-

Desorption Phase: The remaining aqueous solution is replaced with a fresh pesticide-free CaCl₂ solution, and the tubes are re-equilibrated to determine the amount of this compound that desorbs from the soil.

Conclusion

The environmental fate of this compound in soil is a multifaceted process heavily dictated by soil pH and microbial life. It exhibits very high to moderate mobility, particularly in alkaline soils where it persists longer in its anionic form. Its dissipation is rapid in acidic soils due to chemical hydrolysis, with half-lives as short as a few days. Conversely, in neutral to alkaline soils, persistence is greater, and microbial degradation becomes a more critical pathway. This comprehensive understanding is vital for predicting its environmental behavior, assessing potential risks to non-target organisms and water resources, and ensuring its sustainable use in agriculture.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. This compound | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of soil pH and soil water content on this compound dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Soil transformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 12. Effect of Repeated Application of Sulfonylurea Herbicides on Sulfosulfuron Dissipation Rate in Soil [mdpi.com]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. chemsafetypro.com [chemsafetypro.com]

Prosulfuron's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfuron is a potent and selective sulfonylurea herbicide engineered to control a wide spectrum of broadleaf weeds in various agricultural settings. Its efficacy stems from the highly specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides an in-depth technical overview of this compound's mechanism of action, the biochemical consequences of ALS inhibition, detailed experimental protocols for its study, and quantitative data on its inhibitory activity.

Introduction

Herbicides that target amino acid biosynthesis are among the most effective and widely used crop protection agents due to their high potency at low application rates and favorable toxicological profiles in non-target organisms.[1][2] this compound belongs to the sulfonylurea class of herbicides, which were first commercialized in the 1980s and are renowned for their systemic action and efficacy.[1][3] These herbicides are absorbed through both the foliage and roots of plants and are translocated via the xylem and phloem to meristematic tissues, where they exert their inhibitory effects.[3][4] The molecular target of this compound and other sulfonylureas is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][5] This enzyme is pivotal for the production of valine, leucine, and isoleucine, amino acids that are essential for protein synthesis and overall plant vitality.[6][7] As this pathway is absent in animals, ALS inhibitors exhibit low mammalian toxicity.[4][8]

Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the non-competitive inhibition of the ALS enzyme.[4] ALS catalyzes the initial, rate-limiting step in the biosynthesis of the branched-chain amino acids (BCAAs).[4] The enzyme facilitates two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine) and the condensation of one pyruvate molecule with 2-oxobutanoate (derived from threonine) to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[6][9][10]

This compound binds to a site on the ALS enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding effectively.[4][11] This inhibition is highly specific and potent, leading to a rapid and severe depletion of the BCAA pool within susceptible plants.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The inhibition of ALS by this compound creates a critical bottleneck in the BCAA pathway. The following diagram illustrates the central role of ALS and the point of inhibition.

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and this compound's point of inhibition.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound sets off a cascade of physiological events that culminate in the death of susceptible plants.

-

Depletion of BCAAs: The most immediate effect is the cessation of valine, leucine, and isoleucine production.

-

Inhibition of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted, as they are required building blocks for enzymes and structural proteins.[2][12]

-

Cessation of Cell Division: The lack of necessary proteins and enzymes stops cell division and growth, particularly in the highly active meristematic regions (growing points) of the plant.[2][13]

-

Accumulation of Toxic Intermediates: A secondary effect may be the accumulation of the substrate 2-oxobutanoate (also known as α-ketobutyrate), which can be toxic at high concentrations and disrupt other metabolic pathways.[13]

-

Visible Injury Symptoms: Phenotypically, these biochemical events manifest as growth cessation within days of application, followed by chlorosis (yellowing) of new growth, reddening of veins, and eventual necrosis (tissue death) over several weeks.[4][5][7]

The following diagram outlines the logical flow from herbicide application to plant death.

Caption: Physiological consequences stemming from the inhibition of Acetolactate Synthase.

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on the ALS enzyme is quantified by the I50 value, which represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity in vitro.

| Weed Species | Common Name | This compound I50 (nM) | Reference |

| Xanthium strumarium | Common Cocklebur | 3.3 | [14] |

| Chenopodium album | Common Lambsquarters | 4.5 | [14] |

| Senna obtusifolia | Sicklepod | 8.8 | [14] |

Note: Lower I50 values indicate higher potency of the inhibitor.

Experimental Protocols

A multi-faceted approach is required to fully characterize the mode of action and efficacy of an ALS inhibitor like this compound. The following are summaries of key experimental protocols.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the effect of this compound on ALS activity and is used to determine I50 values.

-

Enzyme Extraction:

-

Harvest young leaf tissue from the target plant species and immediately place on ice.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 20 mM potassium phosphate pH 7.5, containing glycerol, MgCl₂, dithiothreitol, thiamine pyrophosphate, and flavin adenine dinucleotide).[15]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.[15]

-

The resulting supernatant contains the crude ALS enzyme extract and is kept on ice.[15][16]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, cofactors (TPP, FAD, MgCl₂), and the substrate pyruvate.

-

Add varying concentrations of this compound (or another inhibitor) to the reaction tubes. Include a control with no inhibitor.[17]

-

Initiate the reaction by adding the enzyme extract and incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[16]

-

Stop the reaction by adding acid (e.g., H₂SO₄). This also catalyzes the decarboxylation of the product, 2-acetolactate, to acetoin.[3][16]

-

-

Quantification:

-

Add creatine and α-naphthol to the mixture and incubate at a higher temperature (e.g., 60°C) to facilitate a color-forming reaction with acetoin.[16]

-

Measure the absorbance of the resulting colored complex spectrophotometrically (e.g., at 525 nm).[3][16]

-

Calculate enzyme activity and plot percent inhibition against the logarithm of the inhibitor concentration to determine the I50 value.

-

Herbicide Uptake and Translocation Assay

This protocol determines how efficiently the herbicide is absorbed and moved throughout the plant, often using a radiolabeled form of the herbicide.

-

Plant Preparation: Grow test plants to a specific growth stage (e.g., four-leaf stage).

-

Herbicide Application:

-

Prepare a treatment solution containing a known amount and specific activity of ¹⁴C-Prosulfuron, formulated as it would be for field application.[18]

-

Using a microsyringe, apply a precise volume (e.g., 10 droplets of 1 µL each) of the radiolabeled solution to the adaxial surface of a single, fully expanded leaf.[1]

-

-

Harvest and Analysis:

-

At designated time points after treatment (e.g., 24, 48, 72 hours), harvest the plants.

-

Wash the treated leaf with a solution (e.g., water:ethanol mix) to recover any unabsorbed ¹⁴C-Prosulfuron from the leaf surface.[18]

-

Section the plant into parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Quantify the radioactivity in the leaf wash via Liquid Scintillation Counting (LSC).[18]

-

Dry and combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.[18]

-

Calculate uptake as the percentage of applied radioactivity not recovered in the leaf wash. Calculate translocation as the percentage of absorbed radioactivity that has moved out of the treated leaf into other plant parts.

-

Herbicide Metabolism Assay

This assay identifies the rate at which a plant can detoxify the herbicide.

-

Treatment and Incubation:

-

Extraction:

-

At each time point, rinse the leaves and homogenize them in a solvent (e.g., acetonitrile/water).

-

Centrifuge the homogenate and collect the supernatant containing the herbicide and its metabolites.[14]

-

-

Analysis:

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[18][19]

-

Compare the retention times of peaks to analytical standards of the parent this compound and known metabolites.

-

Quantify the percentage of the parent compound remaining at each time point to determine the herbicide's metabolic half-life in the tissue.

-

The following diagram provides a high-level workflow for evaluating a herbicide's physiological effects.

Caption: Workflow for assessing herbicide uptake, translocation, metabolism, and target site action.

Conclusion

This compound's mode of action is a well-defined process centered on the potent and specific inhibition of the acetolactate synthase enzyme. This targeted disruption of the branched-chain amino acid biosynthesis pathway leads to a cascade of physiological failures, ultimately resulting in the death of susceptible weed species. The experimental protocols detailed herein provide a robust framework for researchers to investigate the efficacy, selectivity, and potential resistance mechanisms associated with this compound and other ALS-inhibiting herbicides. A comprehensive understanding of these molecular and physiological interactions is essential for the development of new herbicidal compounds and for the implementation of sustainable weed management strategies.

References

- 1. scielo.br [scielo.br]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 4. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. biogot.com [biogot.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Weed Control: A Technical Guide to the Initial Discovery and Development of Sulfonylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfonylurea herbicides in the mid-1970s marked a pivotal moment in agricultural science, ushering in an era of highly potent, low-dose-rate weed control agents with a novel mode of action. This technical guide provides an in-depth exploration of the initial discovery and development of this revolutionary class of herbicides. It details the seminal work of Dr. George Levitt at DuPont, the elucidation of their mechanism of action as inhibitors of acetolactate synthase (ALS), and the early structure-activity relationship studies that guided the synthesis of the first commercial products. This document includes detailed experimental protocols for synthesis, screening, and enzymatic assays, quantitative data on herbicidal activity, and visualizations of key pathways and workflows to offer a comprehensive resource for researchers in herbicide science and related fields.

Introduction: A Paradigm Shift in Herbicide Chemistry

The 1970s represented a period of significant innovation in the agrochemical industry. The drive for more effective and environmentally benign herbicides led to the exploration of novel chemical classes. In 1975, Dr. George Levitt, a chemist at DuPont's Experimental Station, synthesized a new class of compounds: the sulfonylureas.[1] This discovery was a landmark achievement, leading to the development of herbicides with unprecedented potency, allowing for application rates as low as a few grams per hectare, a stark contrast to the kilograms per hectare required for then-existing herbicides.[1] The first commercial sulfonylurea herbicide, chlorsulfuron, was launched in 1982 for use in wheat and barley, revolutionizing weed management practices.[1][2][3]

The remarkable efficacy of sulfonylurea herbicides stems from their specific mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, conferring a high degree of safety to mammals.[5][6][8] This targeted enzymatic inhibition represented a significant advancement in the design of selective and potent herbicides.

The Initial Discovery at DuPont: A Chronological Overview

The journey to the discovery of sulfonylurea herbicides was the culmination of dedicated research and serendipitous observation. The timeline below highlights the key milestones in their initial development:

-

1974: An entomologist at DuPont observed modest herbicidal activity in a compound synthesized by George Levitt years earlier, which had been stored in the company's compound library.[9]

-

1975: Intrigued by this finding, Levitt began to systematically modify the structure of the antidiabetic drug tolbutamide, a sulfonylurea compound, and synthesized a series of derivatives.[9] In June of this year, he synthesized the first highly active sulfonylurea herbicide.[1]

-

February 1976: Levitt synthesized chlorsulfuron, which would become the first commercial sulfonylurea herbicide.[9]

-

Mid-1970s: Initial greenhouse and field tests revealed the exceptionally high potency of these new compounds, with application rates orders of magnitude lower than existing herbicides.[1]

-

1982: Chlorsulfuron was commercialized under the trade name Glean®, marking the official entry of sulfonylurea herbicides into the agricultural market.[2][10]

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of sulfonylureas is a direct consequence of their potent and specific inhibition of the ALS enzyme. The following diagram illustrates the biochemical pathway affected by these herbicides.

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. Collection: George Levitt laboratory notebooks | Hagley Museum and Library Archives [findingaids.hagley.org]

- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. peaceforageseed.ca [peaceforageseed.ca]

- 7. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biogot.com [biogot.com]

- 10. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

Prosulfuron: A Technical Guide to its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicidal agent Prosulfuron, with a focus on its molecular formula, computed chemical properties, and its mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Physicochemical Properties

This compound is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its chemical and physical properties are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.

Computed and Physicochemical Data Summary

The following table summarizes the key computed and physicochemical properties of this compound. This data has been aggregated from various chemical databases and literature sources.

| Property | Value |

| Identifiers | |

| IUPAC Name | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea[1][2] |

| CAS Number | 94125-34-5[1][2] |

| Molecular Formula | C15H16F3N5O4S[1][2] |

| Canonical SMILES | CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F[3] |

| InChIKey | LTUNNEGNEKBSEH-UHFFFAOYSA-N[3] |

| Molecular Properties | |

| Molecular Weight | 419.4 g/mol [1][4] |

| Exact Mass | 419.08750967 Da[1] |

| Monoisotopic Mass | 419.08750967 Da[1] |

| Computed Properties (PubChem) | |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 132 Ų[1] |

| Heavy Atom Count | 29 |

| Formal Charge | 0[1] |

| Complexity | 628[1] |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Physicochemical Properties | |

| Density | 1.462 g/cm³[2] |

| Melting Point | 155 °C (with decomposition)[5] |

| Water Solubility | 87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7 (at 25°C)[5] |

| Vapor Pressure | <2.63 x 10⁻⁸ mm Hg at 25 °C[1] |

| pKa | 3.76[1] |

| LogP | -0.21 (pH 6.9)[6] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound belongs to the sulfonylurea class of herbicides.[5] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4][7]

By blocking ALS, this compound disrupts protein synthesis in susceptible plants, which in turn inhibits cell division and growth.[4][5] This leads to a cessation of plant development and eventual death.[7] The high efficacy of sulfonylurea herbicides allows for low application rates.[7]

The following diagram illustrates the signaling pathway of this compound's herbicidal activity.

Experimental Protocols: Determination of this compound in Environmental Samples

The quantification of this compound in environmental matrices such as soil and water is critical for regulatory monitoring and environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common analytical technique for this purpose.

Summary of an Analytical Method for this compound in Water and Soil

The following is a summary of an analytical method for the determination of this compound (CGA-152005) and its metabolites in water and soil by HPLC-MS, as submitted to the Environmental Protection Agency.[6]

1. Sample Preparation:

-

Water Samples: Acidified with phosphoric acid.

-

Soil Samples: Extracted with an acetonitrile/water solution.

2. Solid Phase Extraction (SPE) Cleanup:

-

A C18 cleanup cartridge is preconditioned with methanol, acetonitrile, and 0.1% phosphoric acid.

-

The aqueous sample is loaded onto the cartridge.

-

The cartridge is rinsed with purified water and then dried under vacuum.

-

This compound and its metabolites are eluted with acetonitrile.

3. Solvent Evaporation and Reconstitution:

-

The eluate is evaporated to dryness using a rotary evaporator.

-

The residue is reconstituted in a suitable solvent for analysis.

4. LC-MS Analysis:

-

The prepared sample is injected into an HPLC system for separation.

-

Detection and quantification are performed using a mass spectrometer.

This protocol provides a robust framework for the analysis of this compound in environmental samples. For detailed procedural steps, including specific reagents, instrument parameters, and validation data, it is recommended to consult the original methodology document.[6] The principles of this method are also applicable to the analysis of other sulfonylurea herbicides, often requiring optimization of the mobile phase composition and gradient for effective separation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H16F3N5O4S | CID 91751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfosulfuron | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. researchgate.net [researchgate.net]

Prosulfuron in Mammalian Systems: A Toxicological Deep Dive

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the toxicological profile of the herbicide Prosulfuron in mammalian systems. This document synthesizes key findings on its toxicity, outlines the methodologies of pivotal studies, and explores its mechanism of action at the cellular level.

This compound, a sulfonylurea herbicide, is designed to control broadleaf weeds by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (BCAAs) in plants. While this mode of action is specific to plants and microorganisms, understanding its potential impact on mammalian systems is paramount for assessing human and environmental health risks. This guide delves into the acute, sub-chronic, and chronic effects, as well as the genotoxic, carcinogenic, reproductive, and neurotoxic potential of this compound in various mammalian models.

Executive Summary of Toxicological Endpoints

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes in mammalian studies. Subchronic and chronic exposure have identified the liver and hematopoietic system as potential target organs, with effects such as reduced body weight gain and hepatotoxicity observed at higher dose levels. This compound is not considered to be genotoxic in vivo or carcinogenic. Developmental and reproductive toxicity studies have shown effects only at doses that also induce significant maternal toxicity. Neurotoxicity has been observed in some studies at high doses, but overall, this compound is not considered a neurotoxic hazard to humans.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound.

| Acute Toxicity | Species | Route | Value | Classification |

| LD50 | Rat (male) | Oral | 949 mg/kg bw | Moderately Toxic |

| LD50 | Rat (female) | Oral | 546 mg/kg bw | Moderately Toxic |

| LD50 | Mouse (male) | Oral | 1208 mg/kg bw | Slightly Toxic |

| LD50 | Mouse (female) | Oral | 1262 mg/kg bw | Slightly Toxic |

| LD50 | Rabbit | Dermal | >2000 mg/kg bw | Not Classified |

| LC50 (4-hour) | Rat | Inhalation | >5.467 mg/L | Not Classified |

| Repeated Dose Toxicity | Study Duration | Species | NOAEL | LOAEL | Key Findings |

| Subchronic Oral | 90-day | Dog | - | 54 mg/kg/day | Decreased feed efficiency, hematological findings, and hepatotoxicity.[1] |

| Chronic Oral & Carcinogenicity | 2-year | Rat | - | - | Increased incidence of tumors considered incidental and not treatment-related.[2] |

| Carcinogenicity | 18-month | Mouse | - | - | Not carcinogenic at doses up to the limit dose. |

| Reproductive & Developmental Toxicity | Study Type | Species | NOAEL (Parental) | NOAEL (Offspring) | Key Findings |

| Two-Generation | Rat | - | - | - | Not a reproductive toxicant.[2] |

| Developmental | Rat & Rabbit | - | - | - | Skeletal variations and malformations observed only in the presence of marked maternal toxicity.[2] |

| Neurotoxicity | Study Type | Species | NOAEL | LOAEL | Key Findings |

| Acute | Rat | - | - | 250 mg/kg/day | Abnormal gait in females.[1] |

| Reference Values | Value | Issuing Body |

| Acceptable Daily Intake (ADI) | 0.02 mg/kg bw/day | EU Pesticides Database |

| Acute Reference Dose (ARfD) | 0.1 mg/kg bw | EU Pesticides Database |

| Acceptable Operator Exposure Level (AOEL) | 0.06 mg/kg bw/day | EU Pesticides Database |

Mechanism of Action in Mammalian Systems

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme not present in mammals. Therefore, the toxicological effects observed in mammalian systems are not due to the direct inhibition of a homologous enzyme but are likely secondary to other factors or occur at high concentrations where off-target effects may manifest. The observed toxicities, such as reduced body weight gain and effects on the liver and hematopoietic system, may be related to metabolic stress or other cellular disruptions at high doses.

The following diagram illustrates the primary mechanism of this compound in susceptible organisms and the potential downstream consequences in mammalian systems at high exposure levels.

Detailed Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for key toxicological studies.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

-

Acute Oral Toxicity (as per OECD 401/420/423/425):

-

Test System: Typically conducted in rats (e.g., Wistar or Sprague-Dawley strains).

-

Dosing: A single dose of this compound is administered by oral gavage. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water). Multiple dose groups with a control group are used to determine the dose-response relationship.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

-

-

Acute Dermal Toxicity (as per OECD 402):

-

Test System: Commonly performed in rabbits or rats.

-

Dosing: A single dose of this compound is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.

-

Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

-

Endpoint: The dermal LD50 is determined.

-

-

Acute Inhalation Toxicity (as per OECD 403):

-

Test System: Typically conducted in rats.

-

Dosing: Animals are exposed to an aerosol or vapor of this compound in an inhalation chamber for a fixed period, usually 4 hours.

-

Observations: Animals are observed for toxic effects and mortality during and after exposure for a 14-day period.

-

Endpoint: The LC50 (median lethal concentration) is determined.

-

Genotoxicity Assays

Genotoxicity assays are performed to detect if a substance can induce genetic damage.

-

Bacterial Reverse Mutation Assay (Ames Test; OECD 471):

-

Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

-

Method: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). If this compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Endpoint: A significant increase in the number of revertant colonies compared to the control indicates a positive result. This compound was negative in the Ames test.[2]

-

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay; OECD 476):

-

Test System: Uses mammalian cell lines (e.g., Chinese hamster ovary cells) to detect gene mutations.

-

Method: Cells are treated with this compound, and mutations at a specific gene locus (e.g., the hypoxanthine-guanine phosphoribosyl transferase, HPRT, gene) are assessed.

-

Endpoint: An increase in the frequency of mutant cells indicates mutagenic potential. This compound was positive in a gene mutation assay with metabolic activation.[2]

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):

-

Test System: Typically performed in mice or rats.

-

Method: Animals are treated with this compound, and bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo. This compound was negative in an in vivo micronucleus assay in mice.[2]

-

Carcinogenicity Studies

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

-

Long-Term Carcinogenicity Study (as per OECD 451):

-

Test System: Typically conducted in two rodent species, usually rats and mice.

-

Dosing: this compound is administered in the diet for a major portion of the animal's lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.

-

Observations: Animals are monitored for clinical signs, body weight changes, food consumption, and the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study.

-

Endpoint: The incidence and type of tumors in the treated groups are compared to the control group. This compound was not found to be carcinogenic in mice.[2] While an increased incidence of tumors was seen in a rat study, they were considered incidental and not related to the treatment.[2]

-

Reproductive and Developmental Toxicity Studies

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

-

Two-Generation Reproduction Toxicity Study (as per OECD 416):

-

Test System: Conducted in rats.

-

Method: Two generations of animals (P and F1) are exposed to this compound before mating and throughout gestation and lactation.

-

Observations: Effects on mating, fertility, pregnancy, offspring viability, growth, and development are evaluated.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined. This compound was not found to be a reproductive toxicant.[2]

-

-

Prenatal Developmental Toxicity Study (as per OECD 414):

-

Test System: Conducted in at least two mammalian species, usually rats and rabbits.

-

Method: Pregnant females are dosed with this compound during the period of organogenesis.

-

Observations: The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

Endpoint: The NOAEL for maternal and developmental toxicity is determined. Skeletal variations and malformations were seen in rats and rabbits, but only at doses that caused marked maternal toxicity.[2]

-

Conclusion

Based on a comprehensive review of the available toxicological data, this compound demonstrates a low level of acute toxicity in mammalian systems. The primary target organs identified in repeated dose studies are the liver and hematopoietic system, with effects generally observed at high dose levels. This compound is not considered to be genotoxic in vivo, carcinogenic, or a primary reproductive or developmental toxicant. The observed developmental effects occur secondary to maternal toxicity. While some neurotoxic effects have been noted at high doses in specific studies, the overall evidence does not indicate a significant neurotoxic hazard to humans. The established reference values (ADI, ARfD, and AOEL) provide a basis for risk assessment and the safe handling and use of this herbicide. Further research into the specific molecular pathways affected in mammals at high doses could provide a more complete understanding of its toxicological profile.

References

Prosulfuron in Target Weeds: An In-depth Technical Guide to Absorption and Translocation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfuron is a selective, systemic sulfonylurea herbicide highly effective for the post-emergence control of a wide range of broadleaf weeds in various crops.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[1][2][3] This inhibition leads to a rapid cessation of cell division and plant growth, with eventual death of susceptible weeds occurring within 14 to 21 days.[4] Understanding the dynamics of this compound's absorption into and movement within target weeds is paramount for optimizing its efficacy and developing new weed management strategies. This technical guide provides a comprehensive overview of the absorption and translocation of this compound in target weeds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound Absorption and Translocation: A Quantitative Overview

The efficacy of this compound is intrinsically linked to its ability to be absorbed by the target weed and translocated to its sites of action in the meristematic tissues.[5] Absorption can occur through both the foliage and the roots.[1][2] Following absorption, this compound is mobile within the plant and is transported via both the xylem and phloem to areas of active growth.[6]

Foliar Absorption and Translocation

Foliar application is the primary method for this compound use. The rate and extent of absorption and translocation can vary significantly among different weed species, influencing their susceptibility. A key study by Ma et al. (1997) provides valuable quantitative insights into these differences.

Table 1: Foliar Absorption and Translocation of ¹⁴C-Prosulfuron in Three Broadleaf Weed Species 48 Hours After Treatment [7]

| Weed Species | Common Name | ¹⁴C-Prosulfuron Absorbed (% of Applied) | ¹⁴C Remaining in Treated Leaf (% of Absorbed) | ¹⁴C Translocated to Upper Shoots (% of Absorbed) | ¹⁴C Translocated to Roots (% of Absorbed) |

| Xanthium strumarium | Common Cocklebur | 8 | 53 | 33 | <2 |

| Chenopodium album | Common Lambsquarters | 33 | 80 | 15 | <2 |

| Senna obtusifolia | Sicklepod | 26 | 93 | 5 | <2 |

Data compiled from Ma, G., et al. (1997). Physiological mechanisms for differential responses of three weed species to this compound. Weed Science, 45(5), 642-647.[7]

These data highlight that while common lambsquarters and sicklepod absorb more this compound than common cocklebur, the translocation of the absorbed herbicide is significantly greater in the more susceptible common cocklebur. This suggests that translocation efficiency is a critical determinant of this compound's herbicidal activity.

Root Absorption and Translocation

This compound can also be taken up by the roots from the soil solution.[1] Factors such as soil pH and moisture content can significantly influence its availability and subsequent uptake.[1] Lower soil pH generally leads to faster dissipation of this compound, while its persistence increases in more alkaline soils.[8] Once absorbed by the roots, this compound is readily translocated to the shoots via the xylem.

Experimental Protocols for Studying this compound Absorption and Translocation

The following protocols are based on methodologies commonly employed in herbicide research, particularly those using radiolabeled compounds to trace their fate in plants.

Plant Material and Growth Conditions

-

Plant Species: Grow target weed species (e.g., Xanthium strumarium, Chenopodium album, Senna obtusifolia) from seed in pots containing a standardized greenhouse potting mix.

-

Growth Conditions: Maintain plants in a controlled environment greenhouse with a temperature of 25 ± 2°C, a 16-hour photoperiod, and adequate watering to ensure active growth.

-

Plant Stage: Treat plants at the 3- to 4-leaf stage, as this is typically a period of high metabolic activity and susceptibility to herbicides.

¹⁴C-Prosulfuron Application (Foliar)

-